Ethyl 2-fluoro-4,5-dimethoxybenzoate
Description
Ethyl 2-fluoro-4,5-dimethoxybenzoate is an organic compound with the molecular formula C11H13FO4 It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzoate ester
Properties
Molecular Formula |
C11H13FO4 |
|---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
ethyl 2-fluoro-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C11H13FO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4H2,1-3H3 |
InChI Key |
DNRQHJWYSJJNST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-4,5-dimethoxybenzoate typically involves the esterification of 2-fluoro-4,5-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-fluoro-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-fluoro-4,5-dimethoxybenzoic acid.
Reduction: Formation of 2-fluoro-4,5-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-fluoro-4,5-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways The fluorine atom and methoxy groups play a crucial role in its reactivity and binding affinity The compound can interact with enzymes and receptors, leading to various biological effects
Comparison with Similar Compounds
Ethyl 2-fluoro-4,5-dimethoxybenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-chloro-4,5-dimethoxybenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Ethyl 2-fluoro-3,4-dimethoxybenzoate: Similar structure but with methoxy groups at different positions.
Biological Activity
Ethyl 2-fluoro-4,5-dimethoxybenzoate is an organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound contains a fluorine atom and two methoxy groups on the aromatic ring, contributing to its distinct chemical reactivity. Its molecular formula is with a molecular weight of approximately 228.22 g/mol. The presence of the fluorine atom is particularly notable as it can enhance metabolic stability and binding affinity for biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding : It potentially interacts with various receptors, modulating cellular signaling processes.
- Cellular Effects : The structural features allow it to influence cell proliferation and apoptosis, particularly in cancer cells.
Biological Activity and Research Findings
Recent studies have indicated that this compound exhibits significant biological activity across various assays:
- Anticancer Activity : Preliminary data suggest that compounds with similar structures display antiproliferative effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against MCF-7 breast cancer cells and HL-60 leukemia cells .
- Structure-Activity Relationship (SAR) : The fluorine substitution on the aromatic ring appears to enhance anticancer activity compared to non-fluorinated analogs. This suggests that the electronic properties imparted by fluorine are crucial for the desired biological effects .
- Case Studies : In a study evaluating a series of benzoate derivatives, this compound was part of a larger screening effort that identified key structural features necessary for antimitotic activity. The presence of methoxy groups was found to be essential for maintaining potency against targeted cancer cell lines .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 3,4-dimethoxybenzoate | Lacks fluorine; different electronic properties | Lower potency in cancer assays |
| Methyl 3,4-dimethoxybenzoate | Methyl ester instead of ethyl; altered solubility | Reduced binding affinity |
| Ethyl 2-chloro-4,5-dimethoxybenzoate | Chlorine instead of fluorine; different reactivity | Varies significantly from fluorinated derivatives |
The table illustrates how the presence or absence of specific substituents can dramatically influence biological activity and pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
